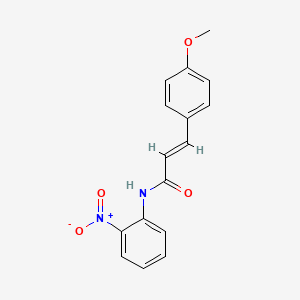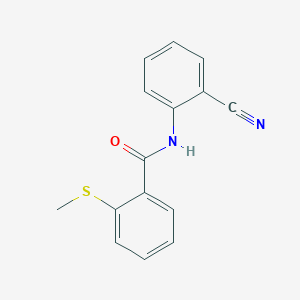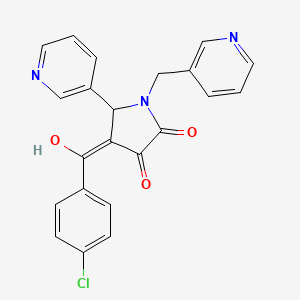
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNPA, and it is a member of the acrylamide family. The chemical structure of MNPA consists of a conjugated system that contains a methoxyphenyl group and a nitrophenyl group attached to an acrylamide backbone.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
MNPA has been shown to have biochemical and physiological effects on various systems. MNPA has been shown to inhibit the growth of cancer cells and fungi, as mentioned earlier. MNPA has also been shown to have anti-inflammatory effects. MNPA has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNPA in lab experiments is its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics. One limitation of using MNPA in lab experiments is its potential toxicity. MNPA has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells.
Zukünftige Richtungen
There are several future directions for research on MNPA. One future direction is to study the mechanism of action of MNPA in more detail. Another future direction is to study the potential applications of MNPA in other fields, such as materials science and organic synthesis. Additionally, future research could focus on developing MNPA derivatives with improved properties, such as increased potency and reduced toxicity.
Synthesemethoden
MNPA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Claisen-Schmidt condensation reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with an activated methylene compound in the presence of a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
MNPA has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MNPA has been studied for its potential as an anticancer agent. MNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been studied for its potential as an antifungal agent.
In materials science, MNPA has been studied for its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics.
In organic synthesis, MNPA has been used as a starting material for the synthesis of various compounds. MNPA has been used to synthesize pyrazole derivatives, which have potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-9-6-12(7-10-13)8-11-16(19)17-14-4-2-3-5-15(14)18(20)21/h2-11H,1H3,(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXMXZRIMDSIC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)

![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)

![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)
![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)

